

# The Pharmacology of 1-(1,3-Benzodioxol-5-yl)ethanamine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1-(1,3-Benzodioxol-5-yl)ethanamine

**Cat. No.:** B055370

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-(1,3-Benzodioxol-5-yl)ethanamine**, more commonly known as 3,4-Methylenedioxymethamphetamine (MDA), is a psychoactive compound belonging to the amphetamine and phenethylamine classes. Structurally characterized by a methylenedioxymethyl group attached to the 1-position of a phenyl ring, MDA is recognized for its entactogenic, stimulant, and psychedelic properties.<sup>[1]</sup> It is a primary metabolite of 3,4-Methylenedioxymethamphetamine (MDMA) and also a substance of interest in its own right within the field of neuroscience due to its distinct pharmacological profile. This guide provides an in-depth technical overview of the pharmacology of MDA, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization.

## Pharmacology

### Pharmacodynamics: Mechanism of Action

The primary mechanism of action of MDA is as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).<sup>[1]</sup> It interacts with the presynaptic transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), leading to a reversal of their function. This results in a significant efflux of these monoamine neurotransmitters from the presynaptic neuron into the synaptic cleft, thereby enhancing neurotransmission.

In addition to its effects on monoamine transporters, MDA is also an agonist at several serotonin receptors, most notably the 5-HT2A receptor.<sup>[1]</sup> This interaction is believed to be a key contributor to its psychedelic effects. The compound also exhibits affinity for other serotonin receptor subtypes.

## Pharmacokinetics

MDA is a primary metabolite of MDMA and also a drug in its own right. When administered orally, it is readily absorbed. The elimination half-life of MDA in humans has been reported to be approximately 10.5 to 12.5 hours.<sup>[2][3]</sup> Metabolism occurs primarily in the liver, involving cytochrome P450 enzymes.

## Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for **1-(1,3-Benzodioxol-5-yl)ethanamine**.

Table 1: Monoamine Transporter Inhibition by MDA

| Transporter                      | IC50 (nM)   |
|----------------------------------|-------------|
| Serotonin Transporter (SERT)     | 222 ± 62    |
| Dopamine Transporter (DAT)       | 2300 ± 400  |
| Norepinephrine Transporter (NET) | 7800 ± 2100 |

Data represents the mean ± SEM from at least three independent assays.

Table 2: Receptor Binding Affinities (Ki) of MDA

| Receptor         | Ki (μM)   |
|------------------|-----------|
| Serotonin 5-HT1A | > 50      |
| Serotonin 5-HT2A | 4.7 ± 1.1 |
| σ1               | 3.0       |
| σ2               | > 100     |

Data represents the mean  $\pm$  SEM from at least three independent assays.[\[4\]](#)[\[5\]](#)

## Signaling Pathways

Activation of the 5-HT2A receptor by MDA initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[\[6\]](#) IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.[\[6\]](#)





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3,4-Methylenedioxymphetamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 2.7. Monoamine Transporter Assays [bio-protocol.org]
- 4. jneurosci.org [jneurosci.org]
- 5. Interactions between 3,4-methylenedioxymethamphetamine and σ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca<sup>2+</sup> Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacology of 1-(1,3-Benzodioxol-5-yl)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b055370#pharmacology-of-1-1-3-benzodioxol-5-yl-ethanamine>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)